![molecular formula C18H24N2O4 B2477316 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea CAS No. 1428349-25-0](/img/structure/B2477316.png)
1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, also known as BU-32, is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. BU-32 belongs to the class of urea-based compounds and has been found to exhibit pharmacological properties that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is not fully understood, but it is believed to act on various cellular pathways involved in cell growth, proliferation, and survival. This compound has been found to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-apoptotic properties. This compound has also been found to exhibit vasodilatory properties, leading to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one limitation is the lack of information on the long-term effects of this compound on the human body, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, including:
1. Further studies on the mechanism of action of this compound to better understand its pharmacological properties and potential therapeutic applications.
2. Studies on the long-term effects of this compound on the human body to determine its safety and potential use in clinical settings.
3. Studies on the potential use of this compound in combination with other drugs for the treatment of various diseases, including cancer and cardiovascular disease.
4. Studies on the potential use of this compound in drug delivery systems to improve the efficacy and specificity of drug treatments.
Métodos De Síntesis
The synthesis of 1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea involves a multi-step process that starts with the reaction between 4-butoxyaniline and 3-furan-3-yl-3-hydroxypropanol to form 1-(4-butoxyphenyl)-3-(3-furan-3-yl)-3-hydroxypropyl)urea. The intermediate product is then treated with isocyanate to produce the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-Butoxyphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, this compound has been found to exhibit anti-cancer properties and has been studied for its potential use in treating various types of cancer, including breast cancer and prostate cancer. In cardiovascular disease, this compound has been found to exhibit vasodilatory properties and has been studied for its potential use in treating hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-3-11-24-16-6-4-15(5-7-16)20-18(22)19-10-8-17(21)14-9-12-23-13-14/h4-7,9,12-13,17,21H,2-3,8,10-11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUBPKINQWXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.